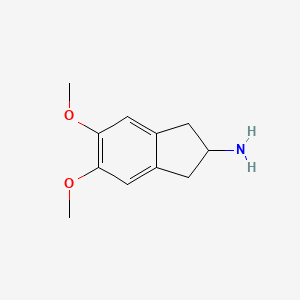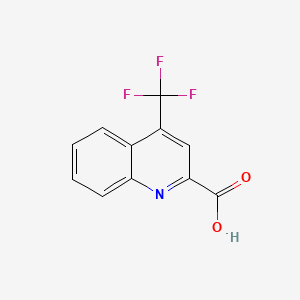![molecular formula C14H15NO8 B1310644 [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate CAS No. 478951-91-6](/img/structure/B1310644.png)
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate is an organic compound characterized by the presence of acetyloxy and nitro functional groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate typically involves the nitration of a suitable phenylene precursor followed by acetylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. Subsequent acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The acetyloxy groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxy derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research. Its nitro and acetyloxy groups can interact with biological targets, potentially leading to therapeutic effects.
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups can impart specific properties to the resulting materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate exerts its effects depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy groups can be hydrolyzed to release acetic acid, which may further influence biological pathways.
Molecular Targets and Pathways:
Nitro Group: Reduction to amino derivatives can lead to interactions with enzymes and proteins.
Acetyloxy Group: Hydrolysis can release acetic acid, affecting metabolic pathways.
Comparison with Similar Compounds
- [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
- [2-(Acetyloxy)-4-nitro-1,3-phenylene]di(methylene) diacetate
- [2-(Acetyloxy)-6-nitro-1,3-phenylene]di(methylene) diacetate
Comparison: The unique positioning of the nitro and acetyloxy groups in this compound distinguishes it from its isomers
Properties
IUPAC Name |
[2-acetyloxy-3-(acetyloxymethyl)-5-nitrophenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO8/c1-8(16)21-6-11-4-13(15(19)20)5-12(7-22-9(2)17)14(11)23-10(3)18/h4-5H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTONBRJUYFCXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)COC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)


![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)









![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)
